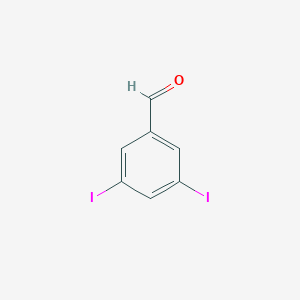

3,5-Diiodobenzaldehyde

Descripción

Significance of Aryl Halides in Synthetic Strategies

Aryl halides are organic compounds where a halogen atom is directly bonded to an aromatic ring. fiveable.meiitk.ac.inchemistrylearner.com This structural feature imparts unique chemical properties that are fundamental to many synthetic strategies. chemistrylearner.com While traditionally less reactive than their alkyl halide counterparts due to the strength of the carbon-halogen bond and the stability of the aromatic system, aryl halides have become indispensable in modern synthesis, largely due to the advent of transition-metal-catalyzed cross-coupling reactions. fiveable.mechemistrylearner.com

The significance of aryl halides is highlighted by their role as key intermediates in the synthesis of pharmaceuticals, agrochemicals, polymers, and other advanced materials. fiveable.meiitk.ac.inangenechemical.com Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, which often utilize palladium catalysts, rely on aryl halides to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. fiveable.me The nature of the halogen atom (F, Cl, Br, I) influences the reactivity, with aryl iodides being the most reactive in these catalytic cycles, often allowing for milder reaction conditions. fiveable.mewikipedia.org This reactivity hierarchy makes them exceptionally useful for intricate synthetic pathways where precise control is paramount. fiveable.me

Overview of Benzaldehyde (B42025) Scaffolds in Chemical Synthesis

The benzaldehyde scaffold is a cornerstone of organic synthesis, valued for its versatility as a chemical building block. nih.govresearchgate.net The aldehyde functional group is highly reactive and can participate in a vast number of transformations, including nucleophilic additions, condensations, and oxidations. cymitquimica.com This reactivity allows for the introduction of a wide range of functional groups and the extension of carbon skeletons.

Benzaldehyde and its derivatives are pivotal in multicomponent reactions, such as the Biginelli reaction, which efficiently generates complex heterocyclic structures like dihydropyrimidinones from simple precursors. nih.govbeilstein-journals.org These scaffolds are integral to diversity-oriented synthesis, a strategy aimed at producing libraries of structurally diverse compounds for screening in drug discovery and materials science. nih.gov The ability to modify the aromatic ring of the benzaldehyde scaffold with various substituents further enhances its utility, allowing chemists to fine-tune the electronic and steric properties of the molecule to achieve desired outcomes in complex syntheses. nih.gov

Specific Context of 3,5-Diiodobenzaldehyde within Diiodinated Aromatic Systems

This compound belongs to the class of diiodinated aromatic systems, which are of particular interest in synthetic chemistry. The presence of two iodine atoms on the aromatic ring significantly influences the compound's reactivity and synthetic applications. These iodine atoms serve as versatile handles for further functionalization, primarily through cross-coupling reactions. acs.org The carbon-iodine bond is the most labile among the carbon-halogen bonds, making diiodo-arenes highly reactive substrates for reactions that form multiple new bonds. wikipedia.org

Diiodinated aromatic compounds are valuable precursors for creating polycyclic aromatic compounds and other complex molecular frameworks through sequential, regioselective transformations. acs.org For instance, palladium-catalyzed annulation reactions involving diiodinated arenes can build intricate fused ring systems. acs.org The 3,5-substitution pattern on the benzaldehyde ring provides a specific steric and electronic environment that can be exploited in designing targeted molecules. This specific arrangement makes this compound a useful precursor for synthesizing a variety of complex organic molecules, including those with applications in materials science and pharmaceuticals. angenechemical.com

Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₄I₂O |

| Molar Mass | 357.91 g/mol |

| CAS Number | 17352-25-9 |

| Appearance | Not specified in provided results |

| Complexity | 117 |

Table 1: Physical and Chemical Properties of this compound. angenechemical.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,5-diiodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPOINHGBSDFDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1I)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437067 | |

| Record name | 3,5-diiodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17352-25-9 | |

| Record name | 3,5-diiodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 3,5-Diiodobenzaldehyde

Direct di-iodination of benzaldehyde (B42025) to achieve the 3,5-substitution pattern is challenging due to the meta-directing nature and the deactivating effect of the aldehyde group. Consequently, established methods often rely on indirect, multi-step approaches.

While the direct synthesis of this compound from benzaldehyde is not a commonly reported high-yield method, the synthesis of its precursor, 3-iodobenzaldehyde, is well-documented. This mono-iodination can be achieved by reacting benzaldehyde with reagents such as 1,3-diiodo-5,5-dimethylhydantoin in sulfuric acid rsc.orggoogle.com. However, introducing a second iodine atom specifically at the 5-position is not straightforward.

A more effective, albeit indirect, strategy involves starting with a more easily di-iodinated precursor, such as 3,5-diiodobenzoic acid. This intermediate can be synthesized and then converted to the desired aldehyde. The process typically involves the reduction of the carboxylic acid to a benzyl alcohol, followed by oxidation to the aldehyde. For instance, 3,5-diiodobenzoyl chloride can be reduced to 3,5-diiodobenzyl alcohol, which is then oxidized to this compound.

Another established route begins with 3,5-diaminobenzaldehyde. The amino groups can be converted to iodo groups via the Sandmeyer reaction, a versatile method for synthesizing aryl halides from aryl diazonium salts chemicalbook.compatsnap.com. This multi-step process involves the diazotization of the diamine followed by treatment with an iodide salt.

Building upon the synthesis of 3-iodobenzaldehyde, a second iodination step is required to obtain the 3,5-diiodo product. However, the deactivating nature of both the aldehyde and the first iodine atom makes a second electrophilic aromatic substitution at the desired position challenging. More successful approaches often utilize precursors with activating groups that facilitate di-iodination before being converted to the aldehyde functionality.

A well-established and efficient method for producing a related compound, 4-hydroxy-3,5-diiodobenzaldehyde, involves the direct di-iodination of 4-hydroxybenzaldehyde (B117250) organic-chemistry.org. The hydroxyl group is a strong activating group, directing the incoming iodine atoms to the ortho positions (positions 3 and 5). This reaction can be carried out using various iodinating agents. A common procedure involves treating 4-hydroxybenzaldehyde with two equivalents of an iodinating agent like N-iodosuccinimide (NIS) in the presence of an acid. Another effective method utilizes iodine monochloride in glacial acetic acid. The resulting 4-hydroxy-3,5-diiodobenzaldehyde is a stable, crystalline solid and a useful intermediate in its own right organic-chemistry.org.

| Starting Material | Reagent | Product | Yield | Reference |

| 4-Hydroxybenzaldehyde | Iodine Monochloride / Acetic Acid | 4-Hydroxy-3,5-diiodobenzaldehyde | High | Organic Syntheses |

| 4-Hydroxybenzaldehyde | N-Iodosuccinimide (NIS) / Acid | 4-Hydroxy-3,5-diiodobenzaldehyde | Good | General Method |

Novel and Green Synthesis Approaches

Recent research has focused on developing more sustainable and efficient synthetic methods, minimizing the use of hazardous reagents and solvents.

In the pursuit of greener chemistry, polyethylene (B3416737) glycol (PEG) has emerged as a promising alternative solvent due to its low toxicity, biodegradability, and recyclability. An eco-friendly procedure for the iodination of various aromatic compounds, including benzaldehydes, has been developed using a combination of iodine and iodic acid in PEG-400 . This method offers several advantages, including a simple reaction procedure, easy isolation of products, and high yields, avoiding the use of harsh and toxic conventional solvents organic-chemistry.org. The iodine-PEG system can facilitate the electrophilic substitution on the aromatic ring under milder conditions.

| Substrate | Reagents | Solvent | Key Advantage |

| Aromatic Aldehydes | I₂, HIO₃ | PEG-400 | Environmentally benign, simple procedure, high yield |

A powerful and regioselective method for the synthesis of specific isomers of di-iodinated benzaldehydes involves the metal-iodine exchange (MIE) of triiodobenzene precursors. While the direct formylation of 1,3,5-triiodobenzene to this compound is not extensively detailed, the principle has been demonstrated with other isomers. For example, the highly regioselective MIE of 5-substituted 1,2,3-triiodobenzenes can yield 2,6-diiodobenzaldehyde derivatives. This reaction typically involves treating the triiodobenzene with an organometallic reagent, such as a Grignard reagent, at low temperatures to selectively replace one iodine atom with a metal. The resulting organometallic intermediate can then be reacted with a formylating agent, like ethyl formate (B1220265), to introduce the aldehyde group. The strategic choice of the starting triiodobenzene isomer and reaction conditions allows for precise control over the final substitution pattern.

Mechanistic Investigations of this compound Formation

The formation of this compound from benzaldehyde is a classic example of an electrophilic aromatic substitution reaction. The mechanism is profoundly influenced by the electronic properties of the aldehyde functional group (-CHO). The aldehyde group is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack. It also acts as a meta-director, guiding incoming electrophiles to the carbon atoms at positions 3 and 5 relative to the aldehyde group. Consequently, the direct iodination of benzaldehyde leads sequentially to 3-iodobenzaldehyde and subsequently to the target this compound. Mechanistic investigations focus on understanding the factors that control the selectivity of this iodination and the nature of the transient species involved in the reaction pathway.

Role of Catalysts and Reaction Conditions in Iodination Selectivity

The regioselectivity of the formation of this compound is primarily dictated by the inherent directing effect of the aldehyde group. However, catalysts and specific reaction conditions are crucial for overcoming the deactivated nature of the aromatic ring and achieving efficient di-substitution. The aldehyde group reduces the nucleophilicity of the benzene ring, making the reaction slower than the iodination of benzene itself. Therefore, potent electrophilic iodine species and often harsh reaction conditions are required.

The selectivity for the 3,5-disubstituted product is a direct result of the meta-directing nature of the aldehyde group. The first iodine atom is directed to the 3-position. The resulting 3-iodobenzaldehyde is even more deactivated than benzaldehyde because the iodine atom also withdraws electron density from the ring (via induction). Both the aldehyde and the iodine atom direct the second electrophilic attack to the remaining meta-position (position 5), leading to the desired product.

Several catalytic systems and reagents can be employed to generate the necessary electrophilic iodine species (e.g., I⁺ or a polarized I-X complex).

Oxidizing Agents: A common strategy involves the use of molecular iodine (I₂) in the presence of a strong oxidizing agent, such as nitric acid or iodic acid. researchgate.net The oxidant converts I₂ into a more powerful electrophile, capable of attacking the electron-deficient ring.

Lewis and Brønsted Acids: N-iodosuccinimide (NIS) is a widely used iodine source, and its electrophilicity can be significantly enhanced by the addition of an acid catalyst. organic-chemistry.org Strong acids like trifluoroacetic acid can protonate NIS, making it a more potent iodinating agent for deactivated substrates.

Organocatalysts: While typically applied to activated aromatic systems, organocatalysts like thiourea have been shown to activate iodine sources such as 1,3-diiodo-5,5-dimethylhydantoin (DIH). organic-chemistry.org The catalyst forms a complex with the iodinating agent, facilitating the transfer of an electrophilic iodine atom to the aromatic substrate. The mechanism often involves the sulfur atom of the thiourea acting as a key nucleophile. organic-chemistry.org

The reaction conditions, including solvent and temperature, also play a critical role. Due to the deactivation of the ring, particularly for the second iodination step, elevated temperatures are often necessary to achieve a reasonable reaction rate and yield. The choice of solvent is also important; for instance, acetonitrile (B52724) has been found to be an effective solvent in certain organocatalytic iodination reactions. organic-chemistry.org

| Catalytic System/Reagent | Iodine Source | Role of Catalyst/Condition | Impact on Selectivity for Deactivated Rings |

|---|---|---|---|

| Iodic Acid (HIO₃) | Iodine (I₂) | Acts as an in-situ oxidant to generate a potent electrophilic iodine species. researchgate.net | Enables iodination of deactivated rings like phenols and aromatic aldehydes without requiring a separate catalyst. researchgate.net Selectivity is governed by the ring's existing substituents. |

| Trifluoroacetic Acid (TFA) | N-Iodosuccinimide (NIS) | Brønsted acid catalyst that activates the iodinating agent, increasing its electrophilicity. organic-chemistry.org | Facilitates the iodination of moderately deactivated aromatic compounds with high regioselectivity. organic-chemistry.org |

| Thiourea Derivatives | 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Organocatalyst that activates the iodine source through nucleophilic interaction with the sulfur atom, assisted by hydrogen bonding. organic-chemistry.org | Primarily demonstrated for activated systems, but illustrates a catalytic approach where selectivity is enhanced through transition state organization. organic-chemistry.org |

| Palladium Acetate (B1210297) | N-Iodosuccinimide (NIS) | Transition metal catalyst used with a directing group (e.g., aniline ligand) to achieve C-H activation at a specific position. researchgate.netgoogle.com | Typically directs iodination to the ortho position, which is contrary to the thermodynamic preference for meta-substitution in benzaldehyde. researchgate.net |

Examination of Reaction Intermediates and Transition States

The mechanism of electrophilic iodination of benzaldehyde proceeds through a well-established pathway involving a carbocationic intermediate known as an arenium ion, or sigma (σ) complex. youtube.com The stability of this intermediate determines the regiochemical outcome of the reaction.

Reaction Intermediates

The rate-determining step of the reaction is the attack of the aromatic π-electron system on the electrophilic iodine species (I⁺), leading to the formation of the arenium ion. This intermediate is a true, albeit transient, molecular entity where the aromaticity of the ring is temporarily broken. wikipedia.org The positive charge in the arenium ion is delocalized across the ring through resonance.

The meta-directing effect of the aldehyde group can be explained by analyzing the stability of the possible arenium ion intermediates for ortho, para, and meta attack:

Ortho and Para Attack: When the electrophile attacks at the ortho or para position, one of the resulting resonance structures places the positive charge directly on the carbon atom bonded to the electron-withdrawing aldehyde group. This arrangement is highly energetically unfavorable and destabilizes the intermediate significantly.

Meta Attack: In contrast, when the attack occurs at the meta position, the positive charge is delocalized over three other carbon atoms of the ring, but never on the carbon atom bearing the aldehyde substituent. This avoids the highly destabilized resonance structure, making the meta-arenium ion intermediate significantly more stable (or less unstable) than its ortho and para counterparts.

Because the meta-intermediate is the most stable, the reaction proceeds preferentially through this pathway, yielding the 3-iodo-substituted product. The subsequent iodination to form this compound follows the same principle, with the second iodine atom adding to the other meta-position (C5).

Transition States

The transition state is the highest-energy point on the reaction coordinate leading from the reactants to the arenium ion intermediate. According to the Hammond postulate, the structure of this transition state closely resembles the structure of the high-energy arenium ion intermediate. Consequently, the factors that stabilize the intermediate also stabilize the transition state leading to it.

The transition state for meta attack has a lower energy than the transition states for ortho or para attack because it avoids developing significant positive charge on the carbon atom attached to the deactivating aldehyde group. This lower activation energy for the meta pathway is the ultimate reason for the observed regioselectivity.

In catalyzed reactions, the transition state also involves the catalyst. For example, in studies of thiourea-catalyzed iodination, it was found that hydrogen bonding between the catalyst and the iodine source plays a crucial role in stabilizing the transition state. organic-chemistry.org Blocking these hydrogen-bonding sites led to a significant decrease in the reaction rate, highlighting the intricate structure of the transition state and the active role of the catalyst in lowering the activation energy barrier. organic-chemistry.org

Chemical Reactivity and Derivatization Studies

Aldehyde Group Reactivity (–CHO)

The aldehyde functional group in 3,5-diiodobenzaldehyde is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. Its reactivity is characterized by condensation reactions with nucleophiles like amines and hydrazines, and oxidation to the corresponding carboxylic acid.

Condensation Reactions with Amines and Hydrazines

The carbonyl carbon of the aldehyde group in this compound is electrophilic and readily undergoes condensation reactions with primary amines and hydrazines. mdpi.com This typically involves the nucleophilic attack of the amine or hydrazine (B178648) on the aldehyde, followed by dehydration to form a new carbon-nitrogen double bond (C=N), characteristic of Schiff bases and hydrazones, respectively. mdpi.comnih.gov

The reaction of this compound with various primary amines leads to the formation of Schiff bases, also known as imines or azomethines. mdpi.com Similarly, condensation with hydrazines or hydrazides yields hydrazone derivatives. researchgate.netnih.gov These reactions are often carried out in a suitable solvent, such as ethanol (B145695), and may sometimes be facilitated by a catalyst. mdpi.comaaru.edu.jo

For instance, the condensation of 3,5-diiodosalicylaldehyde (B1329479) (2-hydroxy-3,5-diiodobenzaldehyde) with nicotinic hydrazide produces the Schiff base (E)-N'-(2-hydroxy-3,5-diiodobenzylidene)nicotinohydrazide. researchgate.netdntb.gov.ua Another example is the reaction of 3,5-diiodosalicylaldehyde with 4-methoxyaniline in boiling ethanol, which yields an orange crystalline Schiff base ligand. aaru.edu.jo The synthesis of various hydrazide-hydrazones has been achieved by condensing this compound derivatives with substituted benzohydrazides. nih.gov

Detailed below are examples of synthesized Schiff base and hydrazone derivatives from this compound and its hydroxylated analogue, 3,5-diiodosalicylaldehyde.

| Reactant 1 | Reactant 2 | Product | Reference |

| 3,5-Diiodosalicylaldehyde | Nicotinic hydrazide | (E)-N'-(2-hydroxy-3,5-diiodobenzylidene)nicotinohydrazide | researchgate.netdntb.gov.ua |

| 3,5-Diiodosalicylaldehyde | 4-Methoxyaniline | 2,4-diiodo-6-(((4-methoxyphenyl)imino)methyl)phenol | aaru.edu.jo |

| 4-hydroxy-3,5-diiodobenzaldehyde | 4-nitrobenzohydrazide | N'-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-4-nitrobenzohydrazide | nih.gov |

| 2-hydroxy-3,5-diiodobenzaldehyde | 4-fluorobenzohydrazide | 4-fluoro-N'-(2-hydroxy-3,5-diiodobenzyl)benzohydrazide (reduced form) | nih.gov |

| 2-hydroxy-3,5-diiodobenzaldehyde | 4-fluorobenzylamine | (E)-4-(((4-fluorobenzyl)imino)methyl)-2,6-diiodophenol | mdpi.com |

| 2-hydroxy-3,5-diiodobenzaldehyde | 4-fluoroaniline | (E)-4-(((4-fluorophenyl)imino)methyl)-2,6-diiodophenol | mdpi.com |

| 2-hydroxy-3,5-diiodobenzaldehyde | 3,4-diaminopyridine | Pyridine (B92270) Schiff Base (PSB2) | nih.govmdpi.com |

Schiff bases derived from 3,5-diiodosalicylaldehyde and various amines can function as versatile ligands in coordination chemistry. aaru.edu.joresearchgate.net When the amine precursor contains an additional donor atom, such as oxygen or nitrogen, positioned appropriately, the resulting Schiff base can act as a tridentate ligand, coordinating to a metal ion through three donor sites. researchgate.netnih.gov

An example of the synthesis of a tridentate ligand involves the condensation of 3,5-diiodosalicylaldehyde with an amino compound that possesses another coordination site. For instance, reacting 3,5-diiodosalicylaldehyde with compounds like amino-alcohols or diamines can lead to the formation of tridentate Schiff base ligands. These ligands are of significant interest due to their ability to form stable complexes with a variety of metal ions. nih.govnih.gov The coordination typically involves the phenolic oxygen, the imine nitrogen, and the third donor atom from the amine part. researchgate.net

| Ligand Precursor 1 | Ligand Precursor 2 | Ligand Type | Potential Donor Atoms | Reference |

| 3,5-Diiodosalicylaldehyde | 2-Amino-3-carboxyethyl-4,5,6,7-tetrahydrobenzo[b]thiophene | Tridentate Schiff Base | Phenolic Oxygen, Imine Nitrogen, Carboxyethyl Oxygen | researchgate.net |

| 3,5-Diiodosalicylaldehyde | 2-morpholinoethylamine | Tridentate Schiff Base | Phenolic Oxygen, Imine Nitrogen, Morpholine Nitrogen | lookchem.com |

The condensation reaction of this compound and its derivatives is a versatile method for synthesizing a wide array of Schiff bases and hydrazones. mdpi.comnih.gov The reaction generally proceeds with a variety of primary amines and hydrazines. mdpi.comnih.gov However, the efficiency and outcome of the reaction can be influenced by several factors.

The electronic nature of the substituents on both the aldehyde and the nucleophile can affect the reaction rate. Electron-withdrawing groups on the benzaldehyde (B42025) ring can enhance the electrophilicity of the carbonyl carbon, potentially facilitating the nucleophilic attack. Conversely, bulky substituents near the reaction centers may introduce steric hindrance, possibly leading to lower yields or requiring more forcing reaction conditions. semanticscholar.org

The direct condensation of carboxylic acids with amines to form amides is generally difficult because the basic amine deprotonates the carboxylic acid to form an unreactive carboxylate. libretexts.org While this is not a direct limitation for the aldehyde, it highlights the importance of the reactivity of the carbonyl group. In the case of this compound, the aldehyde group's reactivity allows for the formation of C=N bonds under relatively mild conditions, often by heating in a solvent like ethanol. aaru.edu.jo The reaction is broad in scope, accommodating various substituted anilines and hydrazides. mdpi.comnih.gov However, limitations can arise with particularly weak nucleophiles or sterically hindered amines, which may require catalysts or harsher conditions to proceed effectively. semanticscholar.org

Formation of Schiff Bases and Hydrazone Derivatives

Oxidation Reactions

The aldehyde group of this compound is susceptible to oxidation, a common reaction for aldehydes, leading to the formation of the corresponding carboxylic acid.

This compound can be oxidized to 3,5-diiodobenzoic acid. researchgate.net This transformation can be achieved using various oxidizing agents. For example, pyridinium (B92312) chlorochromate (PCC) has been used to oxidize the precursor alcohol, 3,5-diiodobenzyl alcohol, to this compound, indicating that stronger oxidizing agents would likely convert the aldehyde to the carboxylic acid. researchgate.net Other common oxidizing agents for aldehydes include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). google.com The oxidation of a related compound, 3,5-dimethylbenzaldehyde, can be achieved through catalytic oxidation, suggesting that similar methods could be applicable to this compound. google.com The resulting 3,5-diiodobenzoic acid is a stable compound. chemicalbook.com

| Starting Material | Oxidizing Agent/Method | Product | Reference |

| 3,5-Diiodobenzyl alcohol | Pyridinium chlorochromate (PCC) | This compound | researchgate.net |

| This compound | (Implied by general aldehyde chemistry) | 3,5-Diiodobenzoic acid | google.com |

| Salicylic (B10762653) acid | Iodine monochloride | 2-hydroxy-3,5-diiodobenzoic acid | orgsyn.org |

Reduction Reactions

Iodine Substituent Reactivity (–I)

The two iodine atoms on the aromatic ring of this compound are key to its utility in building more complex molecular architectures, primarily through cross-coupling reactions.

While this compound is already heavily iodinated, studies on related phenolic aldehydes demonstrate that the introduction of iodine atoms onto the aromatic ring is a feasible process. For instance, the iodination of hydroxylated aromatic aldehydes can be achieved using a combination of iodine and iodic acid, sometimes assisted by microwave irradiation. jocpr.comresearchgate.net This suggests that under appropriate conditions, further functionalization of the aromatic ring of related precursors could be possible. The presence of activating groups like hydroxyls significantly influences the ease and regioselectivity of iodination. sciencemadness.orgsciensage.inforsc.org

The carbon-iodine bond is relatively weak, making aryl iodides excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the formation of new carbon-carbon bonds, making this compound a valuable building block. angenechemical.com

Suzuki Reaction: The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. mt.comlibretexts.orgslideshare.net It is a powerful method for forming biaryl compounds or connecting aryl groups to vinyl or alkyl fragments. yonedalabs.com Given the high reactivity of aryl iodides in Suzuki couplings, it is highly probable that this compound could be selectively coupled at one or both iodine positions with a wide range of boronic acids to generate complex substituted benzaldehydes.

Sonogashira Reaction: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgnih.gov This reaction is exceptionally useful for synthesizing aryl alkynes. This compound would be an excellent substrate for Sonogashira coupling, allowing for the introduction of one or two alkyne moieties onto the aromatic ring. molaid.comsioc-journal.cn These resulting structures could serve as precursors for more complex cyclic and polymeric systems.

Hydroxyl Group Reactivity (–OH, if applicable for 4-hydroxy-3,5-diiodobenzaldehyde)

The introduction of a hydroxyl group at the 4-position creates 4-hydroxy-3,5-diiodobenzaldehyde, a compound with expanded reactivity. This phenolic hydroxyl group is a key site for further derivatization through reactions such as etherification and esterification. nih.govresearchgate.net The interplay between the hydroxyl group, the iodine atoms, and the aldehyde function dictates the molecule's chemical behavior and its utility as a building block in the synthesis of more complex structures, including pharmaceutical intermediates and biologically active compounds. researchgate.netgrafiati.com

The phenolic hydroxyl group of 4-hydroxy-3,5-diiodobenzaldehyde readily undergoes etherification and esterification, common reactions for phenols that allow for the introduction of a wide variety of functional groups.

Etherification: The synthesis of ethers from 4-hydroxy-3,5-diiodobenzaldehyde can be accomplished using standard methods like the Williamson ether synthesis. This involves deprotonating the phenolic hydroxyl group with a base, such as potassium carbonate, to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. This general approach is used to produce various 4-alkoxy benzaldehydes. edu.krd For example, reacting 4-hydroxybenzaldehyde (B117250) with alkyl bromides in the presence of potassium carbonate yields the corresponding 4-alkoxybenzaldehyde. edu.krd Another important ether-forming reaction is the Ullmann condensation, which can be used to form diaryl ethers. mdpi.com The product 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde is a known impurity of Levothyroxine and is formed through such an O-arylation reaction. pharmaffiliates.comnih.gov

Esterification: The hydroxyl group can also be converted into an ester. This is typically achieved by reacting the phenol (B47542) with an acylating agent like an acid chloride or an acid anhydride (B1165640) in the presence of a base. For instance, the related compound 3,5-diiodosalicylaldehyde (a structural isomer) can be acylated to form 2-formyl-4,6-diiodophenyl acetate (B1210297). nih.gov This demonstrates the accessibility of the hydroxyl group for ester formation, a reaction that can be used to introduce protecting groups or to modify the biological activity of the molecule.

The following table summarizes typical conditions for these transformations.

| Transformation | Substrate | Reagents | Solvent | Conditions | Product Type |

|---|---|---|---|---|---|

| Etherification (Williamson) | 4-Hydroxybenzaldehyde | Alkyl Bromide, K₂CO₃ | Cyclohexanone | Reflux, 3 hrs | 4-Alkoxybenzaldehyde |

| Esterification | 3,5-Diiodosalicylaldehyde | Acetyl Chloride, Triethylamine | Not specified | Not specified | 2-Formyl-4,6-diiodophenyl Acetate |

Hydrogen bonding plays a critical role in defining the molecular structure and influencing the reactivity of 4-hydroxy-3,5-diiodobenzaldehyde and its derivatives. The presence of both a hydrogen bond donor (the -OH group) and acceptors (the carbonyl oxygen and the oxygen of the hydroxyl group) allows for the formation of intricate hydrogen bond networks.

In the solid state, these interactions are pivotal in establishing the crystal lattice. X-ray diffraction studies of hydrazone derivatives of the isomeric 2-hydroxy-3,5-diiodobenzaldehyde reveal extensive intermolecular hydrogen bonds (N-H···O and O-H···O). researchgate.net These bonds link individual molecules together, often forming layered supramolecular assemblies. researchgate.netrsc.org Such arrangements significantly stabilize the crystal structure. While direct crystal structure data for 4-hydroxy-3,5-diiodobenzaldehyde was not found in the search, the principles observed in its isomers and derivatives are applicable. The formation of these ordered, multi-molecular structures is a key aspect of supramolecular chemistry. nih.govnih.gov

The influence of hydrogen bonding extends to the molecule's reactivity.

Structural Influence: Intramolecular hydrogen bonds, which are possible in isomers like 2-hydroxy-3,5-diiodobenzaldehyde, can create a stable six-membered ring, which affects the conformation and planarity of the molecule. researchgate.net In 4-hydroxy-3,5-diiodobenzaldehyde, intermolecular hydrogen bonding will be the dominant interaction, influencing how molecules pack in the solid state and associate in solution.

Reactivity Influence: These non-covalent interactions can modulate chemical reactivity. Intermolecular hydrogen bonding can affect the acidity of the phenolic proton and the nucleophilicity of the oxygen atom. In solution, solvent molecules capable of hydrogen bonding can interact with the solute, stabilizing the ground state or transition states of a reaction, thereby altering reaction rates. The formation of supramolecular assemblies can also influence reactivity by controlling the proximity and orientation of reacting species. rsc.org

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides atom-specific information about the chemical environment, connectivity, and molecular dynamics.

¹H NMR Spectral Analysis of Aromatic and Aldehyde Protons

The ¹H NMR spectrum of 3,5-Diiodobenzaldehyde is distinguished by signals corresponding to the aldehyde proton and the protons on the aromatic ring. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of each proton. libretexts.org Protons in electron-poor environments are "deshielded" and resonate at higher chemical shifts (downfield). oregonstate.edu

The aldehyde proton (-CHO) is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group. Consequently, it appears as a sharp singlet in the far downfield region of the spectrum, typically between 9.5 and 10.5 ppm. oregonstate.edudocbrown.info

The aromatic region of the spectrum reveals the substitution pattern of the benzene (B151609) ring. Due to the symmetrical substitution at the 3- and 5-positions, there are two distinct types of aromatic protons: H-2/H-6 and H-4. The two iodine atoms are electron-withdrawing via induction, which deshields the adjacent protons. As a result, the signals for the aromatic protons of this compound are expected to appear downfield compared to unsubstituted benzaldehyde (B42025) (where protons resonate between 7.5-7.9 ppm). docbrown.info

The H-2 and H-6 protons are chemically equivalent and appear as a single signal, as does the H-4 proton. These protons exhibit spin-spin coupling, specifically a three-bond meta-coupling (³J), which splits the signals. The signal for H-2/H-6 is expected to be a doublet, while the signal for H-4, being coupled to two equivalent protons (H-2 and H-6), should appear as a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound Predicted values are based on established substituent effects and data from analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 (-CHO) | ~9.95 | Singlet (s) | - |

| H-2 / H-6 | ~8.15 | Doublet (d) | ~1.5 (³JH2-H4) |

| H-4 | ~8.30 | Triplet (t) | ~1.5 (³JH4-H2) |

¹³C NMR Spectral Analysis of Carbon Framework

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. hw.ac.uk The chemical shifts for carbons span a much wider range than for protons, typically 0-220 ppm, which means that signals for individual carbons rarely overlap. libretexts.org

In this compound, symmetry dictates that there will be five distinct carbon signals: C-1, C-2/C-6, C-3/C-5, C-4, and the carbonyl carbon C-7.

Carbonyl Carbon (C-7): The aldehyde carbonyl carbon is significantly deshielded and typically resonates in the 190-200 ppm range. libretexts.org

Aromatic Carbons: Aromatic carbons generally appear between 110-160 ppm. oregonstate.edu

Iodine-Substituted Carbons (C-3/C-5): Carbons directly attached to a heavy atom like iodine experience a pronounced upfield shift (to a lower ppm value) due to the "heavy-atom effect." This is a key diagnostic feature for iodo-substituted aromatic rings.

Other Aromatic Carbons (C-1, C-2/C-6, C-4): The chemical shifts of the remaining carbons are influenced by the combined electronic effects of the aldehyde and iodo substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on established substituent effects and data from analogous structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-7 (-CHO) | ~191.0 |

| C-1 | ~140.0 |

| C-4 | ~145.0 |

| C-2 / C-6 | ~132.0 |

| C-3 / C-5 | ~96.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Assignment

While 1D NMR spectra propose a structure, 2D NMR experiments are essential for unambiguous assignment by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the H-2/H-6 protons with the H-4 proton, confirming their meta-coupling relationship.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These experiments identify direct one-bond correlations between protons and the carbons they are attached to (¹JCH). An HSQC spectrum would show cross-peaks linking the ¹H signal of H-2/H-6 to the ¹³C signal of C-2/C-6, the H-4 signal to the C-4 signal, and the aldehyde H-7 signal to the carbonyl C-7 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range correlations across two or three bonds (²JCH and ³JCH), which is crucial for piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:

A correlation from the aldehyde proton (H-7) to the ipso-carbon (C-1) and the ortho-carbons (C-2/C-6).

Correlations from the aromatic proton H-4 to carbons C-2/C-6 and C-3/C-5.

Correlations from the aromatic protons H-2/H-6 to carbons C-4, C-1, and C-3.

Diffusion Ordered Spectroscopy (DOSY) NMR for Solution-Phase Aggregation

Diffusion Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. The rate of diffusion is inversely related to the size and shape of a molecule; larger molecules diffuse more slowly and thus have smaller diffusion coefficients.

This technique can be applied to study non-covalent self-association, such as dimerization or aggregation, in solution. If this compound molecules were to aggregate in a given solvent, the resulting aggregate would be larger and diffuse more slowly than the monomeric form. A DOSY experiment would resolve this by showing two or more distinct sets of signals aligned at different diffusion coefficients in the diffusion dimension of the 2D plot. The signals corresponding to the monomer would have a larger diffusion coefficient, while signals for any dimeric or larger oligomeric species would appear with progressively smaller diffusion coefficients. While a powerful tool for such investigations, specific DOSY studies on the solution-phase aggregation of this compound have not been reported in the literature.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups. uc.edu

Analysis of Carbonyl Stretching Frequencies (νC=O)

The most prominent feature in the FT-IR spectrum of this compound is the intense absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. For aromatic aldehydes, this band is typically observed in the region of 1710-1685 cm⁻¹. libretexts.org The conjugation of the carbonyl group with the aromatic ring slightly lowers the frequency compared to saturated aldehydes (1740-1720 cm⁻¹) because it weakens the C=O double bond character. libretexts.orglibretexts.org

The presence of two electron-withdrawing iodine atoms on the ring is expected to have a minimal counteracting effect, resulting in a strong absorption band characteristic of aromatic aldehydes. For comparison, the related compound 3,5-dinitrobenzaldehyde exhibits its carbonyl stretch at 1714 cm⁻¹. Therefore, the carbonyl stretching frequency for this compound is confidently assigned to a strong, sharp band appearing in the 1700-1715 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C=O | Stretch | 1700 - 1715 | Strong, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aldehyde C-H | Stretch | 2850 and 2750 | Weak (often two bands) |

| Aromatic C=C | Stretch | 1600 - 1475 | Medium to Weak |

Identification of C-H, C-I, and O-H Vibrations

The infrared spectrum of this compound is characterized by absorption bands corresponding to its specific structural components. Since the molecule consists of a disubstituted benzene ring with an aldehyde group, characteristic vibrations for aromatic C-H, aldehydic C-H, carbonyl C=O, and carbon-iodine (C-I) bonds are expected. Notably, this compound lacks a hydroxyl (-OH) group, so no O-H vibrational bands are present in its spectrum.

The principal vibrational frequencies are:

Aromatic C-H Stretch: Aromatic compounds typically show C-H stretching vibrations at wavenumbers just above 3000 cm⁻¹ libretexts.org. For benzaldehyde and its derivatives, these absorptions are observed in the 3000-3100 cm⁻¹ range docbrown.infolibretexts.org.

Aldehydic C-H Stretch: A key feature for identifying aldehydes is the stretching vibration of the hydrogen atom attached to the carbonyl group. This typically appears as one or two distinct, moderately intense bands in the 2695-2850 cm⁻¹ region vscht.cz. A characteristic peak around 2750 cm⁻¹ is often used to distinguish aldehydes from ketones libretexts.org.

Carbonyl (C=O) Stretch: The C=O stretching vibration in aldehydes gives rise to a very strong absorption band. For saturated aldehydes, this band is around 1730 cm⁻¹. However, conjugation with the aromatic ring in benzaldehyde lowers this frequency to approximately 1705 cm⁻¹ libretexts.org. For substituted benzaldehydes like 3,5-dinitrobenzaldehyde, this stretch is observed at 1714 cm⁻¹ researchgate.net.

Carbon-Iodine (C-I) Stretch: The C-I stretching vibration is expected to appear in the far-infrared region of the spectrum, typically between 500 and 600 cm⁻¹, due to the high mass of the iodine atom.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Weak to Medium |

| Aldehydic C-H Stretch | (C=O)-H | 2850 - 2750 | Medium |

| Carbonyl C=O Stretch | Ar-(C=O)-H | ~1705 | Strong |

| Aromatic C=C Stretch | Ar C=C | 1600 - 1450 | Medium |

| C-I Stretch | Ar-I | 600 - 500 | Medium to Strong |

Evidence of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding is a structural feature that occurs when a hydrogen bond forms between two functional groups within the same molecule mdpi.comnih.gov. For this to occur in an aromatic aldehyde, a hydrogen bond donor, such as a hydroxyl (-OH) or amine (-NH) group, must be positioned ortho to the aldehyde's carbonyl oxygen, which acts as the hydrogen bond acceptor nih.govacs.org.

In the case of this compound, the molecule lacks a suitable hydrogen bond donor group. The substituents are two iodine atoms at the meta positions (3 and 5) relative to the aldehyde group. Therefore, the formation of an intramolecular hydrogen bond is not a characteristic feature of this compound's structure. This is in contrast to molecules like 2-hydroxybenzaldehyde (salicylaldehyde), where a strong intramolecular hydrogen bond exists between the ortho-hydroxyl group and the carbonyl oxygen researchgate.net.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of this energy promotes electrons from lower-energy molecular orbitals to higher-energy ones.

Characterization of Electronic Transitions (n→π, π→π)**

The UV-Vis spectrum of this compound, like other aromatic aldehydes, is dominated by two main types of electronic transitions: π→π* and n→π* wikipedia.org.

π→π Transitions:* These are high-energy, high-intensity transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In benzaldehyde, these transitions are associated with the aromatic ring and the conjugated carbonyl group. The π→π* transitions typically result in strong absorption bands libretexts.org. For benzaldehyde, a strong π→π* absorption band is observed around 248 nm in water researchgate.net. Substituents on the benzene ring can shift the position of this absorption shimadzu.com.

n→π Transitions:* This transition involves the promotion of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the carbonyl oxygen, to a π* antibonding orbital of the carbonyl group libretexts.orgyoutube.com. The n→π* transition is of lower energy and significantly lower intensity compared to the π→π* transition. For benzaldehyde, this weak absorption band appears at a longer wavelength, around 283 nm researchgate.net.

| Transition Type | Orbitals Involved | Approximate λmax (nm) for Benzaldehyde | Relative Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π→π | π (bonding) → π (antibonding) | ~248 | High (~10,000 - 15,000 L mol⁻¹ cm⁻¹) |

| n→π | n (non-bonding) → π (antibonding) | ~283 | Low (~100 - 300 L mol⁻¹ cm⁻¹) |

Solvent Effects on Absorption Spectra

The polarity of the solvent can significantly influence the energy of electronic transitions, leading to shifts in the absorption maxima (λmax) . This phenomenon, known as solvatochromism, affects n→π* and π→π* transitions differently.

Effect on n→π Transitions:* In polar, protic solvents (like water or ethanol), the non-bonding electrons of the carbonyl oxygen are stabilized by hydrogen bonding with solvent molecules. This stabilization is more pronounced in the ground state than in the excited state. As a result, more energy is required for the n→π* transition, causing a shift to shorter wavelengths (a hypsochromic or blue shift) libretexts.orgnih.gov.

Effect on π→π Transitions:* The π* antibonding orbital is generally more polar than the π bonding orbital. Therefore, polar solvents tend to stabilize the excited state more than the ground state. This reduces the energy gap for the transition, resulting in a shift to longer wavelengths (a bathochromic or red shift) libretexts.org.

For this compound, changing from a nonpolar solvent (e.g., hexane) to a polar solvent (e.g., ethanol) would be expected to cause a blue shift in the weak n→π* absorption band and a red shift in the strong π→π* absorption band.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Determination of Molecular Ion and Fragmentation Patterns

In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺•). The molecular weight of this compound (C₇H₄I₂O) is 373.91 g/mol . Therefore, its mass spectrum is expected to show a prominent molecular ion peak at m/z ≈ 374.

The molecular ion is energetically unstable and can break apart into smaller, charged fragments and neutral radicals chemguide.co.uk. The analysis of these fragments provides structural information. For aromatic aldehydes like benzaldehyde, common fragmentation pathways include the loss of a hydrogen atom or the entire formyl group libretexts.orgdocbrown.info.

For this compound, the expected fragmentation pattern would include:

[M-H]⁺: Loss of the aldehydic hydrogen radical to form a stable acylium ion at m/z 373. This is often a very prominent peak for aromatic aldehydes taylorfrancis.com.

[M-CHO]⁺: Loss of the formyl radical (•CHO) to yield the 3,5-diiodophenyl cation at m/z 345 libretexts.org.

[M-I]⁺: Loss of an iodine radical to form an iodobenzoyl cation at m/z 247.

Further Fragmentations: The diiodophenyl cation (m/z 345) could further lose an iodine atom to produce a fragment at m/z 218. The phenyl-containing fragments can also undergo characteristic ring fragmentation.

| m/z Value | Ion Formula | Identity/Origin |

|---|---|---|

| 374 | [C₇H₄I₂O]⁺• | Molecular Ion (M⁺•) |

| 373 | [C₇H₃I₂O]⁺ | [M-H]⁺ (Loss of •H) |

| 345 | [C₆H₃I₂]⁺ | [M-CHO]⁺ (Loss of •CHO) |

| 247 | [C₇H₄IO]⁺ | [M-I]⁺ (Loss of •I) |

Compound Index

| Compound Name |

|---|

| This compound |

| Benzaldehyde |

| 3,5-dinitrobenzaldehyde |

| 2-hydroxybenzaldehyde (salicylaldehyde) |

| Ethanol (B145695) |

| Hexane |

| Water |

X-ray Crystallography

As of the latest available data, a complete single-crystal X-ray diffraction study for this compound has not been publicly deposited or reported. Detailed experimental data regarding its solid-state conformation, intermolecular interactions, crystal packing, and unit cell parameters are therefore not available.

Specific data on bond lengths, bond angles, and torsion angles for this compound in the solid state are not available due to the absence of a published crystal structure.

A definitive analysis of the intermolecular forces, such as hydrogen bonding or π-π stacking, that govern the crystal lattice of this compound cannot be conducted without experimental crystallographic data.

Information regarding potential molecular disorder or the specific packing arrangement of this compound molecules in a crystal lattice is currently unavailable.

The unit cell dimensions (a, b, c, α, β, γ), crystal system, and space group for this compound have not been determined or reported in available scientific literature.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. irjweb.com For derivatives of 3,5-Diiodobenzaldehyde, DFT calculations, often using the B3LYP hybrid functional with various basis sets like 6-311++G(d,p), have been instrumental in understanding their structural and electronic characteristics. derpharmachemica.commdpi.commdpi.comresearchgate.netwjarr.com

Optimization of Molecular Structure and Conformation

Theoretical geometry optimization of this compound and its derivatives is a fundamental step in computational analysis. researchgate.net These calculations aim to find the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net For instance, in studies of related Schiff bases derived from 3,5-diiodosalicylaldehyde (B1329479) (a closely related compound), DFT calculations have been used to determine the optimized molecular geometry in the ground state. researchgate.netnih.gov The results of these optimizations are crucial as they form the basis for all subsequent computational property predictions. mdpi.comcsic.es The optimized structure of a molecule is a stable state of minimum energy, confirmed by the absence of imaginary frequencies in the vibrational analysis. wjarr.com A good correlation between theoretically calculated and experimentally determined (e.g., via X-ray crystallography) structural parameters validates the computational method used. mdpi.comresearchgate.netresearchgate.net

Conformational analysis, also performed using DFT methods, explores the different spatial arrangements of a molecule and their relative energies. researchgate.netcsic.esfrontiersin.org For flexible molecules, multiple conformations may exist in equilibrium, and their relative populations can be estimated from their calculated energies using the Boltzmann distribution. csic.es This analysis is vital for understanding the molecule's behavior in solution and its interaction with other molecules. csic.esfrontiersin.org

Table 1: Representative Theoretical Bond Lengths and Angles for a Schiff Base Derived from a Substituted Benzaldehyde (B42025) This table is illustrative, based on typical data from DFT studies on similar molecules. Specific values for this compound would require dedicated calculations.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

| Bond Length | C=N (azomethine) | ~1.28 Å |

| Bond Length | C-I (iodine) | ~2.10 Å |

| Bond Length | C=O (aldehyde) | ~1.22 Å |

| Bond Angle | C-C-C (benzene ring) | ~120° |

| Bond Angle | C-C=O (aldehyde) | ~124° |

| Dihedral Angle | O=C-C-C (ring) | ~180° (for planarity) |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental spectra for structural verification. nih.govd-nb.inforsc.org

Infrared (IR) Frequencies: Theoretical vibrational frequencies can be calculated for the optimized molecular structure. derpharmachemica.comnih.govresearchgate.net These calculated frequencies correspond to specific vibrational modes of the molecule, such as the stretching of the C=O (carbonyl) group in the aldehyde or the C-I bonds. nih.gov Due to the systematic overestimation by computational methods, the calculated frequencies are often scaled by an empirical factor (e.g., 0.96) to improve agreement with experimental data. derpharmachemica.comresearchgate.net For example, in pyridine (B92270) Schiff bases derived from 2-hydroxy-3,5-diiodobenzaldehyde, calculated frequencies for νOH, νC-H(azomethine), and νC=N(azomethine) modes were reported to be consistent with experimental results. nih.gov

NMR Chemical Shifts: The gauge-including atomic orbital (GIAO) method, coupled with DFT, is a standard approach for predicting NMR chemical shifts (¹H and ¹³C). nih.govd-nb.inforesearchgate.net The accuracy of these predictions is crucial for assigning experimental NMR signals and can be a powerful tool in conformational analysis. csic.esnih.gov Calculations are often performed considering the solvent effects, as these can influence chemical shifts. nih.gov For complex molecules, considering a Boltzmann-weighted average of chemical shifts over several low-energy conformers can lead to more accurate predictions. d-nb.info

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.comajchem-a.comresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.comresearchgate.net

The energy of the HOMO (E_HOMO) and LUMO (E_LUMO) and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are key parameters derived from DFT calculations. irjweb.comajchem-a.com A small energy gap is indicative of high chemical reactivity, low kinetic stability, and ease of intramolecular charge transfer. wjarr.comajchem-a.comresearchgate.net Conversely, a large energy gap suggests high molecular stability. mdpi.commdpi.com The distribution of HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attacks, respectively. ajchem-a.com In studies of related Schiff bases, the HOMO-LUMO gap has been used to assess the stability and reactivity of the molecules. mdpi.comresearchgate.net

Table 2: Illustrative Frontier Orbital Energies and Energy Gap This table provides example values based on DFT studies of analogous aromatic aldehydes. Actual values for this compound would require specific computation.

| Parameter | Symbol | Typical Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | E_HOMO | -5.5 to -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -1.5 to -2.5 |

| HOMO-LUMO Energy Gap | ΔE | 3.6 to 4.5 |

Investigation of Global Reactivity Parameters

From the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. mdpi.comresearchgate.netresearchgate.net These parameters, based on conceptual DFT, provide a quantitative framework for understanding molecular behavior in chemical reactions. wjarr.comresearchgate.net

Key global reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO). ajchem-a.comresearchgate.net

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO). ajchem-a.comresearchgate.net

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2). researchgate.netresearchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). wjarr.comresearchgate.netresearchgate.net Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating a molecule's polarizability. wjarr.comresearchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = χ²/2η). wjarr.comresearchgate.netresearchgate.net It quantifies the electrophilic character of a species. mdpi.com

These descriptors have been calculated for various aldehyde compounds and their derivatives to predict their reactivity. wjarr.comresearchgate.netresearchgate.net

Table 3: Calculated Global Reactivity Descriptors (Illustrative) Based on typical values for similar aromatic compounds.

| Parameter | Symbol | Formula | Typical Value (eV) |

| Ionization Potential | I | I ≈ -E_HOMO | 5.5 - 6.5 |

| Electron Affinity | A | A ≈ -E_LUMO | 1.5 - 2.5 |

| Electronegativity | χ | (I+A)/2 | 3.5 - 4.5 |

| Chemical Hardness | η | (I-A)/2 | 1.8 - 2.25 |

| Electrophilicity Index | ω | χ²/2η | 2.7 - 3.9 |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or DNA) to form a stable complex. unipa.itasianjpr.com This method is instrumental in drug discovery and for understanding the molecular basis of a compound's biological activity. mdpi.comasianjpr.com

Ligand-Protein Interaction Studies

Molecular docking simulations have been performed on derivatives of this compound to explore their potential as inhibitors of various biological targets. dntb.gov.uaresearchgate.netresearchgate.net For example, Schiff bases derived from 2-hydroxy-3,5-diiodobenzaldehyde have been docked into the active sites of proteins like DNA to investigate their binding modes and affinities. researchgate.netdntb.gov.uaresearchgate.netresearchgate.net

The process involves placing the ligand (the this compound derivative) into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy in kcal/mol. researchgate.netasianjpr.com The simulation also reveals the specific interactions that stabilize the ligand-protein complex, such as:

Hydrogen Bonds: Crucial for specificity and affinity. mdpi.comnih.gov

Hydrophobic Interactions: Interactions between nonpolar regions.

π-π Stacking: Interactions between aromatic rings. mdpi.com

Halogen Bonds: Interactions involving the iodine atoms, which can be significant for halogenated compounds.

For instance, in a study of a Schiff base, docking revealed hydrogen bond interactions with amino acid residues like Glu197 and Tyr128, as well as π-π interactions with Trp82 in the active site of a target enzyme. mdpi.com These detailed interaction maps provide a rational basis for the molecule's biological activity and can guide the design of more potent and selective compounds. psu.edu

Prediction of Binding Affinity and Mode of Action

Molecular docking is a prominent computational technique used to predict the binding affinity and interaction patterns of a ligand with a target macromolecule, such as a protein or DNA. researchgate.net This method has been applied to various derivatives of this compound to elucidate their potential mechanisms of action.

Schiff bases, synthesized from 2-hydroxy-3,5-diiodobenzaldehyde, have been a particular focus of such studies. For instance, a Schiff base derived from the condensation of 2-hydroxy-3,5-diiodobenzaldehyde and nicotinic hydrazide, namely (E)-N'-(2-hydroxy-3,5-diiodobenzylidene)nicotinohydrazide, was investigated for its potential to bind to DNA through molecular docking analysis. researchgate.netresearchgate.netdntb.gov.ua Similarly, another study explored the interaction of a Schiff base derived from 2-hydroxy-3,5-diiodobenzaldehyde and 2-methyl-3-nitrobenzenamine with esterase enzymes. nih.gov The docking studies predicted that this molecule could act as an inhibitor against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with favorable binding energy scores suggesting strong interactions within the enzyme's active site. nih.gov The principle behind these studies is that a lower energy score typically corresponds to a more effective binding interaction between the ligand and the protein. nih.gov

In a study on halogenated hydrazones, derivatives of halogenated benzaldehydes were docked against the breast cancer MCF-7 cell line's target protein. chula.ac.th The selection of the best binding poses was based on parameters like the binding free energy and root mean square deviation (RMSD). chula.ac.th These computational approaches help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex, thereby providing a rationale for the compound's biological activity at an atomic level. researchgate.net

Table 1: Predicted Binding Affinities of this compound Derivatives

| Derivative | Target | Computational Method | Predicted Outcome/Binding Energy | Reference |

|---|---|---|---|---|

| (Z)-2,4-diiodo-6-((2-methyl-3-nitrophenylimino)methyl)phenol | Acetylcholinesterase (AChE) | Molecular Docking | Favorable binding energy, potential inhibitor | nih.gov |

| (Z)-2,4-diiodo-6-((2-methyl-3-nitrophenylimino)methyl)phenol | Butyrylcholinesterase (BChE) | Molecular Docking | Favorable binding energy, potential inhibitor | nih.gov |

| (E)-N'-(2-hydroxy-3,5-diiodobenzylidene)nicotinohydrazide | DNA | Molecular Docking | Potential for binding confirmed | researchgate.netresearchgate.netdntb.gov.ua |

| Halogenated Hydrazone Derivatives | Breast Cancer (MCF-7) Target | Molecular Docking | Good potency as active inhibitors predicted | chula.ac.th |

Molecular Dynamics Simulations (Potential Future Research Direction)

Molecular dynamics (MD) simulations offer a powerful means to study the dynamic behavior of molecules over time, providing deeper insights than static docking models. nih.gov For derivatives of this compound, MD simulations have been used to validate docking results and assess the stability of ligand-protein complexes. chula.ac.th

Future MD research could focus on the conformational landscape of this compound itself in various solvent environments. Understanding its flexibility and preferred conformations in solution is crucial, as these characteristics directly influence its ability to interact with biological targets. Developing high-quality, polarizable force fields for halogenated compounds is essential for the accuracy of such simulations. nih.govnih.gov Studies on halogenated benzenes have shown the importance of specific parameters to accurately model their interactions. nih.gov By simulating the compound's dynamics, researchers can identify the most stable and populated conformational states, which are likely the "active" conformations for biological interactions.

While docking predicts a final binding pose, MD simulations can explore the entire process of ligand-target recognition and the pathways of binding. For halogenated hydrazone derivatives, MD simulations have been employed to ensure that the interactions predicted by docking are maintained over time, thus confirming the stability of the complex. chula.ac.th A 20 ns production simulation was used in one study to monitor the stability of a ligand-protein complex. nih.gov Future research could use advanced MD techniques to map the free energy landscape of the binding process, identifying transition states and intermediate steps. This would provide a more complete picture of the binding kinetics and thermodynamics, moving beyond the static view offered by docking. Such studies are critical for understanding complex biological interactions like halogen bonding, which are not always perfectly described by standard molecular mechanics force fields. frontiersin.org

In Silico ADME/Tox Predictions

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties and low toxicity risk. researchgate.net

For derivatives of this compound, several in silico ADME/Tox studies have been conducted. A Schiff base compound, (E)-N'-(2-hydroxy-3,5-diiodobenzylidene)nicotinohydrazide, was analyzed using the pkCSM web tool, which predicted favorable absorption, distribution, metabolism, and excretion values, suggesting good bioavailability. researchgate.netdntb.gov.uaresearchgate.net This analysis also indicated that the compound adheres to Lipinski's rule of five, a key indicator of drug-likeness, with zero violations. researchgate.net Another study used the vNN-ADMET server to predict the toxicity of halogenated hydrazones, helping to select candidates with the lowest toxicity risk. chula.ac.th

Table 2: In Silico ADME/Tox Predictions for a this compound Derivative

| Derivative | Parameter | Prediction Tool | Predicted Result | Reference |

|---|---|---|---|---|

| (E)-N'-(2-hydroxy-3,5-diiodobenzylidene)nicotinohydrazide | ADME Profile | pkCSM | Favorable values | researchgate.netdntb.gov.uaresearchgate.net |

| (E)-N'-(2-hydroxy-3,5-diiodobenzylidene)nicotinohydrazide | Lipinski's Rule | SwissADME | Adheres (0 violations) | researchgate.net |

| (E)-N'-(2-hydroxy-3,5-diiodobenzylidene)nicotinohydrazide | Skin Sensitization | pkCSM | No | researchgate.net |

| (E)-N'-(2-hydroxy-3,5-diiodobenzylidene)nicotinohydrazide | Carcinogenicity | pkCSM | Non-carcinogenic | researchgate.net |

| Halogenated Hydrazone Derivatives | Toxicity | vNN-ADMET | Low toxicity risk for selected compounds | chula.ac.th |

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system. In silico tools can provide an early assessment of this property. For the Schiff base (E)-N'-(2-hydroxy-3,5-diiodobenzylidene)nicotinohydrazide, predictions indicated the potential for blood-brain barrier permeability. researchgate.net Specifically, one analysis reported a BBB permeability value of -0.546, suggesting it may cross the barrier. researchgate.net Such predictions are vital for guiding the design of compounds intended for neurological targets.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. While comprehensive QSAR studies focused exclusively on a broad series of this compound derivatives are not extensively documented in publicly available research, several studies have synthesized and evaluated the biological activity of specific derivatives, often in the context of Schiff bases. These studies provide foundational data, including biological activity measurements and computational descriptors, which are the building blocks for potential future QSAR models.

One area of investigation involves the synthesis of Schiff bases derived from this compound and various amines, followed by an evaluation of their biological potential. For instance, a Schiff base synthesized from 2-hydroxy-3,5-diiodobenzaldehyde and 2-methyl-3-nitrobenzenamine demonstrated notable inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. mdpi.com Computational analyses, such as Density Functional Theory (DFT), have been employed to calculate key molecular properties of these derivatives. mdpi.com

Another study focused on a Schiff base derived from the condensation of 2-hydroxy-3,5-diiodobenzaldehyde with nicotinic hydrazide. This research explored its antimicrobial and antitumor potential, supported by DFT calculations and molecular docking analysis to understand the ligand's interaction with DNA. researchgate.net The Prediction of Activity Spectra for Substances (PASS) analysis was also conducted to forecast its biological activity profile. researchgate.net

Furthermore, the cytotoxic effects of aminoguanidine (B1677879) hydrazone analogues have been investigated, including a derivative of this compound. The structure-activity relationship (SAR) findings from this research highlighted that the presence of the 3,5-diiodobenzylidene moiety contributed to the cytotoxicity of the compounds. mdpi.com

The following tables present data from these studies, showcasing the type of information that would be essential for constructing a formal QSAR model.

Table 1: Biological Activity and Computational Descriptors for a this compound Schiff Base Derivative

| Compound | Target Enzyme | % Inhibition | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| (Z)-2,4-diiodo-6-((2-methyl-3-nitrophenylimino)methyl)phenol | Acetylcholinesterase (AChE) | 76.15 ± 1.2 | -6.453 | -3.121 | 3.332 |

| (Z)-2,4-diiodo-6-((2-methyl-3-nitrophenylimino)methyl)phenol | Butyrylcholinesterase (BChE) | 72.32 ± 0.9 | -6.453 | -3.121 | 3.332 |

Data sourced from a study on esterase inhibitors. mdpi.com

Table 2: Predicted Biological and Toxicological Properties of a this compound Schiff Base

| Compound | Property | Predicted Value |

| (E)-N'-(2-hydroxy-3,5-diiodobenzylidene)nicotinohydrazide | Minnow toxicity (log mM) | 0.735 |

| (E)-N'-(2-hydroxy-3,5-diiodobenzylidene)nicotinohydrazide | Lipinski Rule of Five | Yes; 0 violations |

| (E)-N'-(2-hydroxy-3,5-diiodobenzylidene)nicotinohydrazide | Carcinogenicity (Average) | Non-carcinogen |

Data from in silico ADME/Tox and PASS analysis. researchgate.net

These findings, while not constituting a complete QSAR model, lay the groundwork for understanding the structure-activity relationships of this compound derivatives. They demonstrate that substitutions on the benzaldehyde ring significantly influence biological activity. The di-iodo substitution pattern, in combination with other moieties introduced via a Schiff base linkage, can lead to potent biological effects. Future research could expand on these findings by synthesizing a larger, more diverse series of this compound derivatives and systematically measuring their biological activities. This would enable the development of robust QSAR models capable of predicting the activity of new analogues and guiding the design of more effective therapeutic agents.

Applications in Advanced Materials Science

Role as a Building Block in Polymer Synthesis

3,5-Diiodobenzaldehyde and its derivatives are valuable monomers in the synthesis of various polymers, particularly through polycondensation reactions. The aldehyde functional group readily reacts with amines to form Schiff bases, leading to the creation of poly(azomethine)s. These polymers are a class of conjugated polymers that have garnered attention for their thermal stability and potential in optoelectronic applications.

The synthesis of poly(azomethine)s often involves the one-step polycondensation of a dialdehyde (B1249045) with a diamine. While some poly(azomethine)s are synthesized at elevated temperatures in organic solvents like dimethylformamide (DMF), greener chemistry approaches at room temperature in ethanol (B145695) have also been successful. The resulting polymers are typically colored powders, and their solubility can be tuned by modifying the polymer backbone, for instance, by incorporating flexible hexafluoroisopropylidene or isopropylidenediphenyl groups.

Schiff base polymers can also be synthesized through metal coordination. The imine bond in the polymer backbone can coordinate with electron-deficient metal ions, leading to the formation of coordination polymers with altered properties, such as increased electrical conductivity.

Development of New Materials with Unique Properties

The incorporation of this compound into material structures imparts unique properties, largely attributable to the presence of the two iodine atoms. These heavy halogen atoms introduce strong electron-withdrawing effects, which can significantly alter the electronic and redox properties of the final material. This makes di-iodinated compounds valuable in materials science for applications where precise control over electronic characteristics is crucial.

Furthermore, the reactivity of the aldehyde group allows for its use as an intermediate in the synthesis of more complex molecules and polymers. For instance, it can be a precursor for creating specialty chemicals and materials with specific functionalities for biological and industrial applications. The steric hindrance introduced by the large atomic radius of iodine can influence reaction kinetics and stabilize transition states in certain chemical reactions.

Precursor for Optoelectronic Materials (e.g., Organic Light-Emitting Diodes - OLEDs)

The development of novel materials for optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs), is a rapidly advancing field. Conjugated polymers are at the forefront of this research due to their tunable electronic and photophysical properties. Poly(azomethine)s, synthesized from monomers like this compound derivatives, are a class of conjugated polymers with potential for these applications.

A notable example of the use of a this compound derivative is in the synthesis of Boron-dipyrromethene (BODIPY)-based polymers. A derivative, 4-methyl-3,5-diiodobenzaldehyde, has been synthesized and used to create BODIPY-based monomers. These monomers can be polymerized to form chromophoric polymer dots with narrow-band emissions, a desirable characteristic for advanced imaging and display technologies. The synthesis involves the reaction of the diiodobenzaldehyde derivative with 2,4-dimethyl-1H-pyrrole, followed by further reactions to form the BODIPY core, which can then be incorporated into a polymer chain. While not a direct OLED application, the synthesis of polymers with precisely controlled, narrow-band fluorescence is a critical step towards developing next-generation light-emitting materials.

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The tunability of their pore size and functionality makes them promising for applications in gas storage, separation, and catalysis. While the direct use of this compound in MOF synthesis presents challenges due to the reactivity of the aldehyde group, its derivatives, particularly the corresponding carboxylic acids, are excellent candidates for ligands.

Ligand Design and Coordination Chemistry